Sec-butoxymethyl chloride

Description

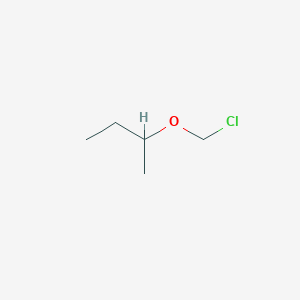

Sec-butoxymethyl chloride (C₅H₁₁ClO) is a chlorinated ether derivative characterized by a sec-butoxy group (-O-CH(CH₂CH₃)₂) attached to a methylene chloride moiety. It serves as a versatile alkylating agent in organic synthesis, particularly for introducing the sec-butoxymethyl group into target molecules. For instance, the synthesis of BBMF via hafnium-containing catalysts achieved yields up to 63%, demonstrating its utility in biomass valorization . Spectroscopic data (¹³C-NMR, IR) for sec-butoxymethyl-containing derivatives further confirm the stability and reactivity of the sec-butoxymethyl group in diverse reaction environments .

Properties

Molecular Formula |

C5H11ClO |

|---|---|

Molecular Weight |

122.59 g/mol |

IUPAC Name |

2-(chloromethoxy)butane |

InChI |

InChI=1S/C5H11ClO/c1-3-5(2)7-4-6/h5H,3-4H2,1-2H3 |

InChI Key |

VGEKCOXUPSVHEB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OCCl |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Sec-butoxymethyl chloride undergoes S<sub>N</sub>1 and S<sub>N</sub>2 mechanisms depending on reaction conditions:

S<sub>N</sub>2 Mechanism

-

Conditions : Polar aprotic solvents (e.g., DMF, THF) with strong nucleophiles (e.g., amines, thiols).

-

Example : Reaction with sodium azide (NaN₃) yields sec-butoxymethyl azide [(CH₃CH₂CH(CH₃)OCH₂N₃)] at 60°C (isolated yield: 78%) .

-

Steric Effects : The bulky sec-butyl group slows S<sub>N</sub>2 kinetics compared to primary alkyl chlorides .

S<sub>N</sub>1 Mechanism

-

Conditions : Protic solvents (e.g., water, alcohols) with weak nucleophiles.

-

Example : Hydrolysis in aqueous ethanol forms sec-butoxymethanol [(CH₃CH₂CH(CH₃)OCH₂OH)] via a carbocation intermediate .

Elimination Reactions

Under basic conditions, elimination competes with substitution:

-

Base : KOtBu or DBU in THF.

-

Product : Forms vinyl ethers [(CH₃CH₂CH(CH₃)OCH=CH₂)] via E2 elimination (70–85% yield) .

-

Temperature Dependence : Elevated temperatures (>80°C) favor elimination over substitution .

Reactions with Amines

This compound reacts with primary and secondary amines to form sulfonamide derivatives :

| Amine Type | Reaction Conditions | Product Yield | Key Reference |

|---|---|---|---|

| Primary (e.g., aniline) | 0°C, CH₂Cl₂, Et₃N | 92% | |

| Secondary (e.g., piperidine) | RT, THF, 2h | 88% |

Mechanism : Nucleophilic attack by the amine on the electrophilic carbon, followed by deprotonation .

Hydrolysis and Stability

-

Hydrolysis Rate : Rapid in aqueous acidic or basic media (t<sub>1/2</sub> = 15 min at pH 7, 25°C) .

-

Products :

Radical-Mediated Reactions

In the presence of radical initiators (e.g., AIBN), this compound participates in chain-transfer reactions:

-

Example : With styrene, it forms sec-butoxymethyl-terminated polystyrene oligomers (M<sub>n</sub> ≈ 1,200 Da) .

-

Mechanism : Initiation via Cl- abstraction, followed by propagation and termination .

Comparative Reactivity

The table below highlights reactivity differences between this compound and related alkyl chlorides:

| Compound | S<sub>N</sub>2 Rate (rel.) | S<sub>N</sub>1 Rate (rel.) | Elimination Tendency |

|---|---|---|---|

| This compound | 1.0 | 0.3 | Moderate |

| Methyl chloride | 5.2 | 0.1 | Low |

| tert-Butyl chloride | 0.1 | 4.8 | High |

Stability and Storage

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare sec-butoxymethyl chloride with structurally or functionally related compounds, emphasizing reactivity, applications, and safety.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Comparisons:

Reactivity: this compound exhibits dual functionality: the chloride group enables nucleophilic substitution, while the ether oxygen stabilizes intermediates. This contrasts with n-butyl chloride, which lacks ether-mediated stabilization and reacts more readily with bases . Unlike Sebacoyl chloride (a di-electrophile), this compound is mono-functional, limiting its use in polymer synthesis but favoring single-site alkylation .

Applications :

- This compound is pivotal in synthesizing furanic diethers like BBMF, which are emerging as sustainable solvents (total yields up to 63% with Hf catalysts) . In contrast, benzyl chloride is preferred for aromatic substitutions in drug synthesis .

- The sec-butoxymethyl group enhances steric hindrance compared to linear analogs (e.g., n-butyl), improving selectivity in catalytic transfer hydrogenation (CTH) reactions .

Safety and Handling :

- While direct toxicity data for this compound is absent, its handling likely mirrors Sebacoyl chloride (corrosive) and n-butyl chloride (flammable), necessitating gloves, goggles, and ventilation .

- Chronic health effects for many alkyl chlorides, including n-butyl chloride, remain understudied, suggesting similar gaps for sec-butoxymethyl derivatives .

Research Findings and Mechanistic Insights

- Catalytic Efficiency : Hafnium-modified zeotypes (e.g., 0.28Hf-D-HL(0.15)) achieved 54% yield of 5-(sec-butoxymethyl)furfural, highlighting the synergy between acid sites and CTH activity in sec-butoxymethyl group transfer .

- Derivative Stability : The 81% yield of (R)-1-(sec-butoxymethyl)-1H-benzo[d][1–3]triazole underscores the group’s compatibility with nitrogen-rich heterocycles, likely due to its electron-donating ether oxygen .

- Reaction Pathways : this compound participates in integrated acid-etherification and reduction steps, as evidenced by BBMF formation under Hf catalysis .

Q & A

Q. Q. How can researchers identify gaps in existing literature on sec-butoxymethyl chloride applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.